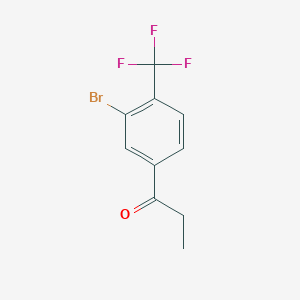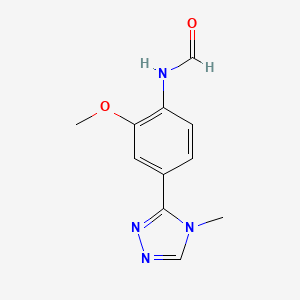
N-(2-Methoxy-4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl)formamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Methoxy-4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl)formamide is an organic compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methoxy-4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl)formamide typically involves the formation of the triazole ring followed by the introduction of the formamide group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazole ring. The formamide group can then be introduced through a formylation reaction using formic acid or formic acid derivatives .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the formation of the triazole ring and subsequent formylation. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Methoxy-4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl)formamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The formamide group can be reduced to an amine.
Substitution: The triazole ring can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield a hydroxyl derivative, while reduction of the formamide group may produce an amine derivative .
Applications De Recherche Scientifique
N-(2-Methoxy-4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl)formamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of N-(2-Methoxy-4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl)formamide involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with biological molecules, leading to inhibition or activation of specific pathways. This compound may also interfere with cellular processes by binding to DNA or proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Triazole: A basic triazole compound with similar structural features.
N-(2-Methoxyphenyl)formamide: Lacks the triazole ring but has a similar formamide group.
4-Methyl-1,2,4-triazole: Contains the triazole ring but lacks the methoxy and formamide groups.
Uniqueness
N-(2-Methoxy-4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl)formamide is unique due to the combination of the methoxy group, triazole ring, and formamide group. This combination imparts specific chemical and biological properties that are not found in other similar compounds .
Propriétés
Formule moléculaire |
C11H12N4O2 |
|---|---|
Poids moléculaire |
232.24 g/mol |
Nom IUPAC |
N-[2-methoxy-4-(4-methyl-1,2,4-triazol-3-yl)phenyl]formamide |
InChI |
InChI=1S/C11H12N4O2/c1-15-6-13-14-11(15)8-3-4-9(12-7-16)10(5-8)17-2/h3-7H,1-2H3,(H,12,16) |
Clé InChI |
RDFPGSPEKDHYFL-UHFFFAOYSA-N |
SMILES canonique |
CN1C=NN=C1C2=CC(=C(C=C2)NC=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



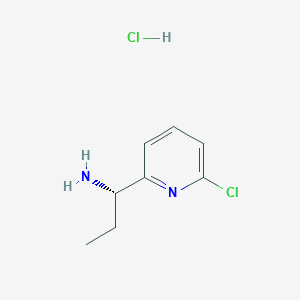
![[3,3'-Bipyridine]-2-carboxylic acid](/img/structure/B12992993.png)

![tert-Butyl (1S,6R)-5,5-dimethyl-3,7-diazabicyclo[4.2.0]octane-7-carboxylate](/img/structure/B12992997.png)
![tert-Butyl 6-bromo-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-1-carboxylate](/img/structure/B12992998.png)
![3-Methoxybicyclo[2.1.0]pentane-1-carboxylic acid](/img/structure/B12993006.png)
![Benzo[c][1,2,5]oxadiazol-4-ylmethanamine](/img/structure/B12993009.png)

![1,1-dioxo-3,4,4a,5,6,7-hexahydro-2H-pyrrolo[1,2-b]thiazine-7-carboxylic acid](/img/structure/B12993018.png)
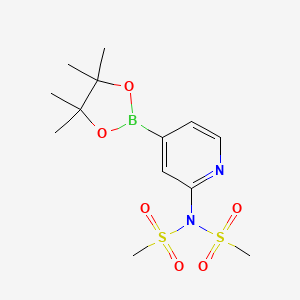
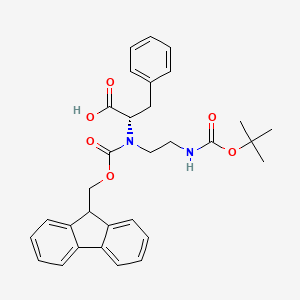
![1-(tert-Butyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-4-amine](/img/structure/B12993031.png)
